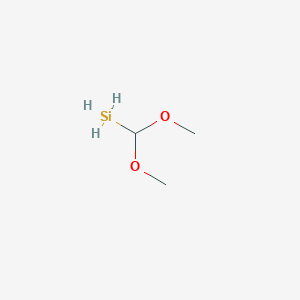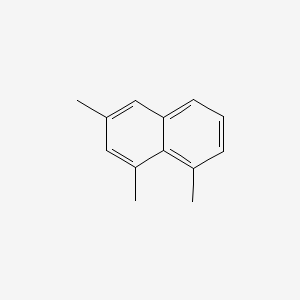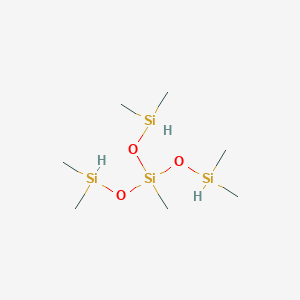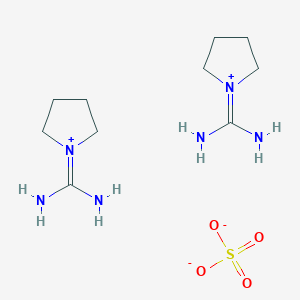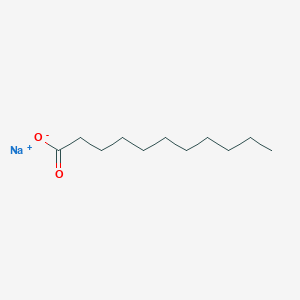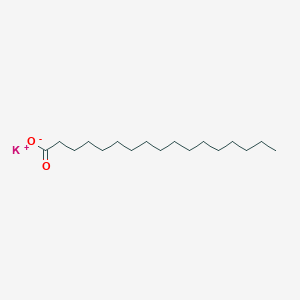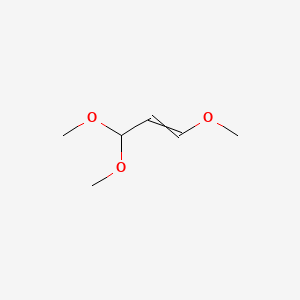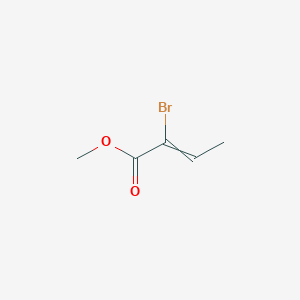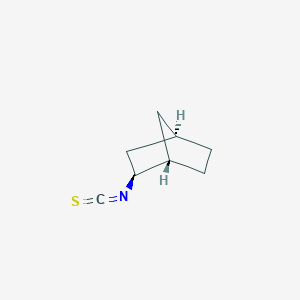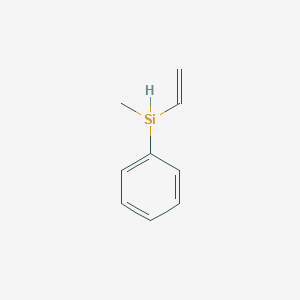
Methyl(phenyl)(vinyl)silane
Vue d'ensemble
Description
Methyl(phenyl)(vinyl)silane is a useful research compound. Its molecular formula is C9H12Si and its molecular weight is 148.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl(phenyl)(vinyl)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl(phenyl)(vinyl)silane including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photoinitiation of Cationic Polymerization
- Application : Methyl(phenyl)(vinyl)silane, in the form of Poly(methyl phenyl silane), is used with addition-fragmentation agents for the photoinitiation of cationic polymerization of cyclic ethers, alkyl ethers, and vinyl monomers. This process extends the spectral response and initiates the polymerization of related monomers (Hepuzer, Küçüktönbeki̇ci̇, & Yagcı, 2000).
Synthesis of Vinyl- and Phenyl(aminoalkoxy)silanes
- Application : Methyl(phenyl)(vinyl)silane is used in the synthesis of vinyl- and phenyl(aminoalkoxy)silanes through silylation, contributing to the development of various silane compounds with unique physical and chemical properties (Mehrotra & Bajaj, 1970).
Polysilane-Based Ceramics in Lithium Ion Batteries
- Application : Polysilanes derived from Methyl(phenyl)(vinyl)silane, specifically Poly(methyl(phenyl)silane-co-methyl(vinyl)silane), are synthesized as precursors for ceramics used as anodes in lithium-ion batteries. These ceramics exhibit excellent cycling performance and stability (Huh et al., 2014).
Enhancing Adhesion of Silicone Elastomers
- Application : Methyl(phenyl)(vinyl)silane, in the form of a high consistency methyl phenyl vinyl silicone rubber, is studied for enhancing adhesion to aluminum alloy surfaces. Different primer formulations based on silanes are used to improve the adhesive strength and efficiency (Grard, Bélec, & Perrin, 2020).
Synthesis of Block Copolymers
- Application : Methyl(phenyl)(vinyl)silane-based poly(methyl phenyl silane) is used to photoinitiate the polymerization of methyl methacrylate, leading to the formation of block copolymers. This method enables the creation of polymers with varied structures and properties (Yücesan, Hostoygar, Denizligil, & Yagcı, 1994).
Photoinitiated Polymerization of Silicone-Acrylate Resin
- Application : Linear and branched polysilanes, such as poly(methyl phenyl silane), are used as initiators in the photo-crosslinking of silicone-based oligomers. This method is significant for curing silicone-based materials with enhanced efficiency (Peinado et al., 2001).
Propriétés
IUPAC Name |
ethenyl-methyl-phenylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Si/c1-3-10(2)9-7-5-4-6-8-9/h3-8,10H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRFDZNGKYQSKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C=C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl(phenyl)(vinyl)silane | |
CAS RN |
17878-39-6 | |
| Record name | (Ethenylmethylsilyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17878-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



